

Comparative Mass Spectrometry Analysis: β -Methyl L-Aspartate Hydrochloride and Related Compounds

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Compound of Interest

Compound Name: *3-Amino-4-methoxy-4-oxobutanoic acid*

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For researchers and professionals in drug development and scientific research, accurate analytical characterization of compounds is paramount. This guide provides a comparative analysis of the mass spectrometry data for β -methyl L-aspartate hydrochloride and its relevant analytical alternatives, L-aspartic acid and α -methyl L-aspartate. The data presented herein is essential for compound identification, purity assessment, and metabolic studies.

Performance Comparison

The mass spectrometric behavior of β -methyl L-aspartate is influenced by its structure, particularly the presence of the methyl ester group. The primary ionization method for this and related compounds is electrospray ionization (ESI), typically in positive ion mode, which results in the protonated molecule $[M+H]^+$. Fragmentation of this precursor ion via collision-induced dissociation (CID) provides a characteristic fingerprint for structural elucidation.

For gas chromatography-mass spectrometry (GC-MS), derivatization is necessary to increase the volatility of these amino acid derivatives. Common derivatization techniques include silylation (e.g., with MTBSTFA to form TBDMS derivatives) or acylation (e.g., with PFPA).^[1] These methods alter the fragmentation patterns, which can be used for robust quantification and identification.

Below is a summary of the available mass spectrometry data for β -methyl L-aspartate and its related compounds.

Compound	Formula	Molecular Weight (g/mol)	Ionization Mode	Precursor Ion (m/z)	Key Fragment Ions (m/z)	Notes
β -Methyl L-aspartate	C ₅ H ₉ NO ₄	147.13	ESI+	147.076	130.050, 102.055, 88.040, 87.056	Data for the free base, aspartic acid methyl ester. The hydrochloride salt will show the same mass for the protonated molecule. [2]
L-Aspartic acid	C ₄ H ₇ NO ₄	133.10	ESI+	134.0	88.03	Data from a Multiple Reaction Monitoring (MRM) method. [3]
α -Methyl L-aspartate	C ₅ H ₉ NO ₄	147.13	ESI+	147.1	Data not explicitly found in searches, but expected to show similar fragmentation to the β -isomer with potential differences	A key analytical alternative for comparison.

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TBDMS-derivatized L-aspartic acid	-	-	El	-	418, 390, 302	Typical fragments for the derivatized form used in GC-MS analysis. [4]
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Note: The molecular weight of β -methyl L-aspartate hydrochloride ($C_5H_{10}ClNO_4$) is 183.59 g/mol. In ESI-MS, the protonated molecule $[M+H]^+$ of the free base (β -methyl L-aspartate) is observed at m/z 147.13.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for LC-MS/MS and GC-MS analysis of amino acid derivatives like β -methyl L-aspartate hydrochloride.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the direct analysis of β -methyl L-aspartate hydrochloride without derivatization.

- Sample Preparation: Dissolve β -methyl L-aspartate hydrochloride in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of 1 mg/mL. Further dilute the stock solution with the initial mobile phase to the desired working concentration (e.g., 1-10 μ g/mL).[\[5\]](#)
- Chromatographic Separation:
 - Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 4 μ m particle size) is commonly used.[\[5\]](#)

- Mobile Phase A: 0.1% Formic acid in water.[5]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
- Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 10%), increasing to a high percentage (e.g., 90%) over several minutes to elute the analyte.
- Flow Rate: 0.4 mL/min.[5]
- Injection Volume: 5-10 μ L.
- Mass Spectrometry Detection:
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - Analysis Mode: Tandem mass spectrometry (MS/MS) using product ion scanning or multiple reaction monitoring (MRM) for targeted quantification.
 - Precursor Ion Selection: Set the mass spectrometer to isolate the $[M+H]^+$ ion of β -methyl L-aspartate (m/z 147.1).
 - Collision Energy: Optimize the collision energy to induce fragmentation and generate a stable and informative product ion spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

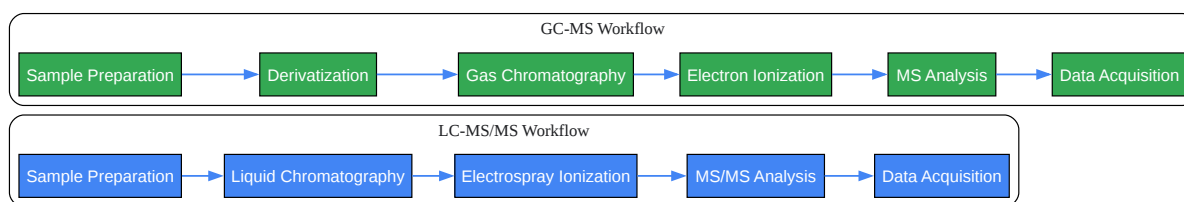
For GC-MS analysis, derivatization is required to increase the volatility of the analyte.

- Derivatization (Silylation):
 - Dry an aliquot of the sample containing β -methyl L-aspartate hydrochloride under a stream of nitrogen.
 - Add 100 μ L of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 μ L of acetonitrile.

- Heat the mixture at 100°C for 1-4 hours to ensure complete derivatization.
- Chromatographic Separation:
 - Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 280°C) to separate the derivatized analyte from other components.
 - Injection Mode: Splitless injection is often preferred for trace analysis.
- Mass Spectrometry Detection:
 - Ionization: Electron ionization (EI) at 70 eV.
 - Analysis Mode: Full scan mode to obtain the complete mass spectrum of the derivatized analyte, or selected ion monitoring (SIM) for targeted quantification of known fragments.

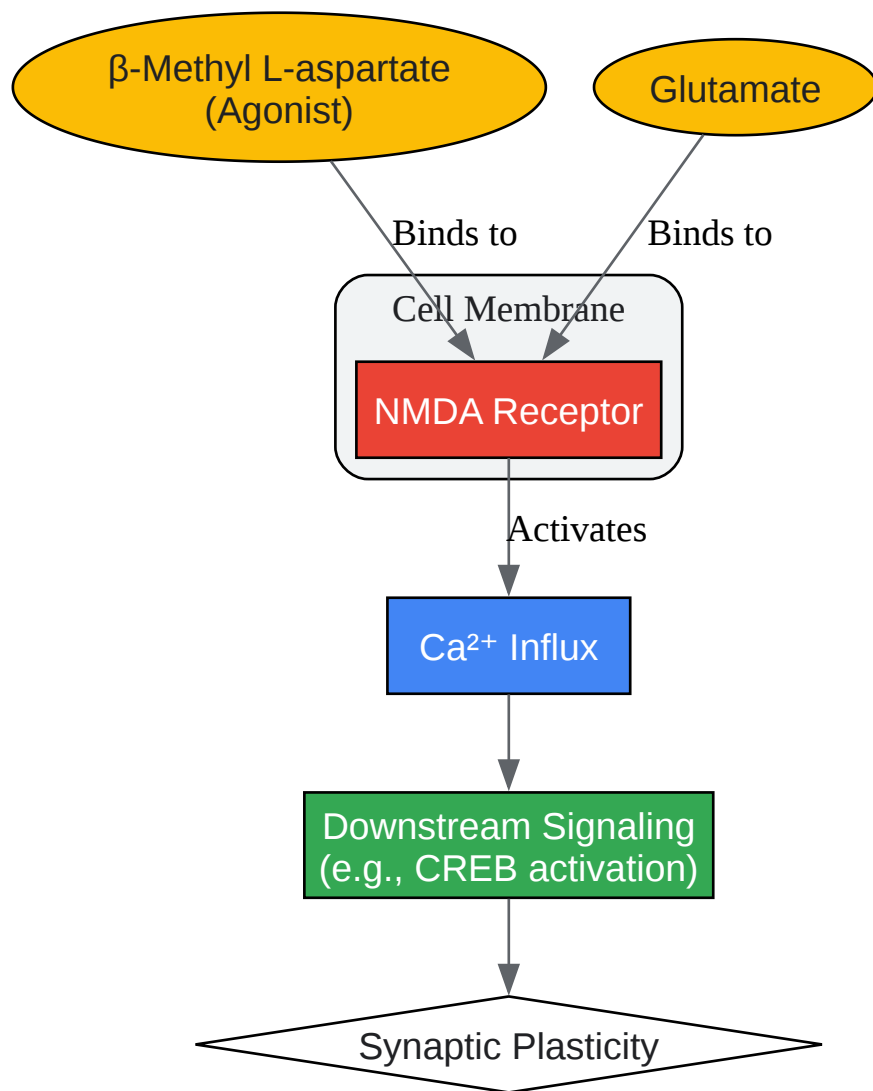
Visualizing Analytical Workflows and Pathways

To better illustrate the processes involved in the analysis and the potential biological context of β -methyl L-aspartate, the following diagrams have been generated using Graphviz.



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Caption: Mass spectrometry experimental workflows.



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Caption: Hypothetical signaling pathway involving β -methyl L-aspartate.

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- To cite this document: BenchChem. [Comparative Mass Spectrometry Analysis: β-Methyl L-Aspartate Hydrochloride and Related Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555582#mass-spectrometry-analysis-of-methyl-l-aspartate-hydrochloride]

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